
1-苯基吡咯烷-3-醇
描述
1-Phenylpyrrolidin-3-ol is a chemical compound with the molecular formula C10H13NO and a molecular weight of 163.22 . It is a research use only product .
Synthesis Analysis
The synthesis of pyrrolidine compounds, such as 1-Phenylpyrrolidin-3-ol, can be achieved through two main strategies . The first involves ring construction from different cyclic or acyclic precursors, while the second involves functionalization of preformed pyrrolidine rings, such as proline derivatives .Molecular Structure Analysis
The molecular structure of 1-Phenylpyrrolidin-3-ol is characterized by a five-membered pyrrolidine ring . This structure allows for efficient exploration of the pharmacophore space due to sp3-hybridization, contributes to the stereochemistry of the molecule, and increases three-dimensional coverage due to the non-planarity of the ring .Physical And Chemical Properties Analysis
1-Phenylpyrrolidin-3-ol is a powder with a melting point of 95-97°C . It is stored at room temperature .科学研究应用
Synthesis of Alkaloids
1-Phenylpyrrolidin-3-ol can be used in the synthesis of various alkaloids . Alkaloids are a group of naturally occurring chemical compounds that contain mostly basic nitrogen atoms. They have a wide range of pharmacological activities and are used in medicine, as recreational drugs, or in entheogenic rituals.
Production of Unusual β-Amino Acids
This compound has been used in the synthesis of unusual β-amino acids such as statin and its derivatives . These unusual amino acids have potential applications in the development of new pharmaceuticals.
Antimicrobial Activity
Derivatives of 1-Phenylpyrrolidin-3-ol have shown antimicrobial activity . This makes them potential candidates for the development of new antimicrobial drugs.
Anti-inflammatory Activity
1-Phenylpyrrolidin-3-ol derivatives have demonstrated anti-inflammatory properties . They could be used in the development of new anti-inflammatory medications.
Anticancer Activity
These compounds have also shown anticancer activity . This suggests that they could be used in the development of new cancer treatments.
Antidepressant Activity
1-Phenylpyrrolidin-3-ol derivatives have exhibited antidepressant activity . This indicates their potential use in the development of new antidepressant medications.
属性
IUPAC Name |
1-phenylpyrrolidin-3-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO/c12-10-6-7-11(8-10)9-4-2-1-3-5-9/h1-5,10,12H,6-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFOXGLLEGVOLKT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1O)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Phenylpyrrolidin-3-ol | |
CAS RN |
90874-96-7 | |
| Record name | 1-phenylpyrrolidin-3-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details




体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

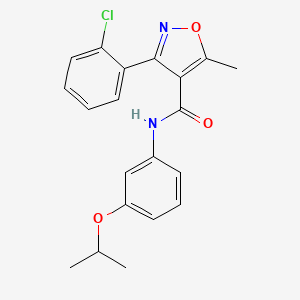
![2-((3-methyl-4-oxo-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-7-yl)thio)-N-(thiazol-2-yl)acetamide](/img/structure/B2973943.png)
![5-(acetylamino)-2-[(acetyloxy)methyl]-6-(tetrahydro-3a'H-dispiro[cyclohexane-1,2'-bis[1,3]dioxolo[4,5-b:4',5'-d]pyran-7',1''-cyclohexan]-5'-ylmethoxy)tetrahydro-2H-pyran-3,4-diyl diacetate (non-prefer](/img/structure/B2973944.png)

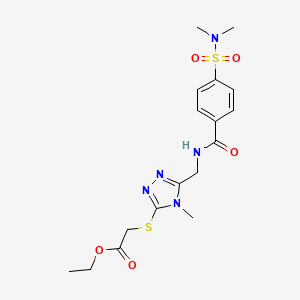
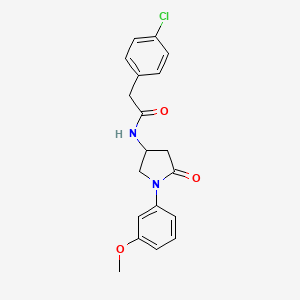
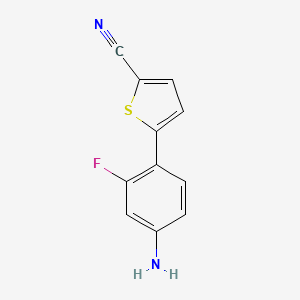
![1-methyl-N-(prop-2-en-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2973952.png)
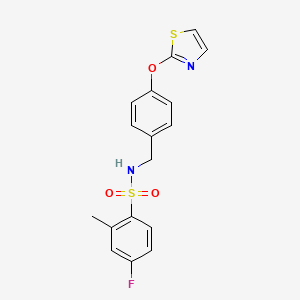
![N-[1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]-4-(4-fluorophenyl)piperazine-1-carboxamide](/img/structure/B2973955.png)
![4-(pyridin-4-yloxy)-N-(thiophen-2-ylmethyl)-[1,4'-bipiperidine]-1'-carboxamide](/img/structure/B2973956.png)

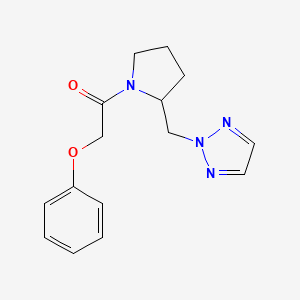
![N-Benzyl-4-[(6-methylpyrimidin-4-yl)amino]piperidine-1-carboxamide](/img/structure/B2973962.png)